((Chlorodifluoromethyl)sulfonyl)benzene
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Overview
Description
((Chlorodifluoromethyl)sulfonyl)benzene is a powerful and versatile reagent used in organic and synthetic chemistry. It is a colorless, volatile liquid with a melting point of -60 °C and a boiling point of 76 °C . The compound consists of a substituted benzene ring with a sulfur atom attached to the carbon atom of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
((Chlorodifluoromethyl)sulfonyl)benzene can be synthesized through various methods. One common approach involves the reaction of chlorodifluoromethane with sulfur dioxide in the presence of a catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
((Chlorodifluoromethyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols . Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives .
Scientific Research Applications
((Chlorodifluoromethyl)sulfonyl)benzene has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of ((Chlorodifluoromethyl)sulfonyl)benzene involves its ability to act as an electrophile in various chemical reactions. The compound can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
((Chlorodifluoromethyl)sulfonyl)benzene is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
[chloro(difluoro)methyl]sulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIZVXCLNLUJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647179 |
Source
|
Record name | [Chloro(difluoro)methanesulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930836-30-9 |
Source
|
Record name | [Chloro(difluoro)methanesulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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